molecular formula C10H20N2 B12356450 (1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine

(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B12356450
M. Wt: 168.28 g/mol
InChI Key: SHYSXJBPBGOXED-ULKQDVFKSA-N
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Description

(1R,5S)-3-(propan-2-yl)-3-azabicyclo[321]octan-8-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(propan-2-yl)-3-azabicyclo[321]octan-8-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This can lead to various biological effects, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octane: A similar compound without the amine group.

    (1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: A hydroxyl derivative of the compound.

Uniqueness

(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(1R,5S)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3/t8-,9+,10?

InChI Key

SHYSXJBPBGOXED-ULKQDVFKSA-N

Isomeric SMILES

CC(C)N1C[C@H]2CC[C@@H](C1)C2N

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N

Origin of Product

United States

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